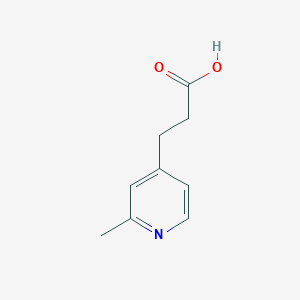
2,3-二氨基吡啶-4-羧酸
描述
2,3-Diaminopyridine-4-carboxylic acid, also known as 2,3-diaminoisonicotinic acid, is a compound with the molecular weight of 153.14 . The compound is in powder form .
Synthesis Analysis
The synthesis of derivatives of 2,3-diaminopyridine is usually done in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . The nitro group is then reduced to produce the required derivative of 2,3-diaminopyridine . The reducing agent used is often hydrogen in the presence of palladium on carbon .Molecular Structure Analysis
The InChI code for 2,3-Diaminopyridine-4-carboxylic acid is1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) . The InChI key is QTYLIRSPCVNTOI-UHFFFAOYSA-N . Chemical Reactions Analysis
2,3-Diaminopyridines are widely used for the production of imidazopyridines containing sulfur, nitrogen, or oxygen functional groups at position 2 . Carbon disulfide in reaction with 2,3-diaminopyridines with boiling in ethanol is used for the introduction of sulfur at position 2 of imidazo .Physical And Chemical Properties Analysis
The physical form of 2,3-Diaminopyridine-4-carboxylic acid is a powder . It is stored at a temperature of -10 degrees Celsius .科学研究应用
Synthesis of Imidazopyridines
2,3-Diaminopyridine-4-carboxylic acid: is a key starting material in the synthesis of imidazopyridines . These compounds have a wide range of biological activities and are used in the development of various pharmaceuticals. The synthesis typically involves nucleophilic substitution reactions followed by cyclization to form the imidazopyridine core.
Biological Activity
Imidazopyridines derived from 2,3-diaminopyridines exhibit diverse biological activities. They are known to have analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory properties . This makes them valuable for the development of new medications targeting these effects.
Antiviral and Antimicrobial Applications
Some derivatives of imidazopyridines show significant antiviral and antimicrobial activities . This makes 2,3-diaminopyridine-4-carboxylic acid an important compound for research in infectious diseases, potentially leading to the development of new treatments for viral and bacterial infections.
Agricultural Uses
The derivatives of imidazopyridines are also applied in agriculture. They are used for the treatment of shoots of broad-leaved plants and in rodent control . This highlights the versatility of 2,3-diaminopyridine-4-carboxylic acid derivatives in various non-medical fields.
Organometallic Complexes
2,3-Diaminopyridine-4-carboxylic acid is utilized in the synthesis of organometallic complexes . These complexes have applications in catalysis, materials science, and as intermediates in the synthesis of more complex molecules.
Analytical Chemistry
In analytical chemistry, 2,3-diaminopyridine derivatives serve as internal standards in capillary electrophoresis . This application is crucial for the accurate analysis of various substances, including polymers and biological samples.
作用机制
While the specific mechanism of action for 2,3-Diaminopyridine-4-carboxylic acid is not mentioned in the search results, it’s worth noting that imidazopyridines, which can be produced from 2,3-diaminopyridines, have diverse biological activity . They exhibit properties such as analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
安全和危害
2,3-Diaminopyridine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
2,3-diaminopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLIRSPCVNTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminopyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)








![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)

